Bicyclophenamine
Overview
Description
Bicyclophenamine is a complex organic compound with a unique structure that combines a norbornane ring, a phenyl group, and a pyrrolidinyl ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclophenamine typically involves multiple steps. One common method starts with the preparation of 2-Norbornanecarboxylic acid, which is then reacted with 1-phenyl-2-(1-pyrrolidinyl)ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclophenamine can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Norbornanecarboxylic acid, 1-phenyl-, 2-(1-pyrrolidinyl)ethanol.
Reduction: 2-Norbornanecarboxylic acid, 1-phenyl-, 2-(1-pyrrolidinyl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bicyclophenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclophenamine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further biochemical reactions. The phenyl and pyrrolidinyl groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Norbornanecarboxylic acid, 1-phenyl-, 2-(1-pyrrolidinyl)methyl ester
- 2-Norbornanecarboxylic acid, 1-phenyl-, 2-(1-pyrrolidinyl)propyl ester
Uniqueness
Bicyclophenamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the norbornane ring provides rigidity, while the phenyl and pyrrolidinyl groups offer opportunities for various chemical modifications and interactions.
Properties
CAS No. |
3570-06-7 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C20H27NO2/c22-19(23-13-12-21-10-4-5-11-21)20(17-6-2-1-3-7-17)15-16-8-9-18(20)14-16/h1-3,6-7,16,18H,4-5,8-15H2 |
InChI Key |
SQZCNGDPQFCFMO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(=O)C2(CC3CCC2C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2(CC3CCC2C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bicyclophenamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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